Cas no 600166-90-3 (2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride)

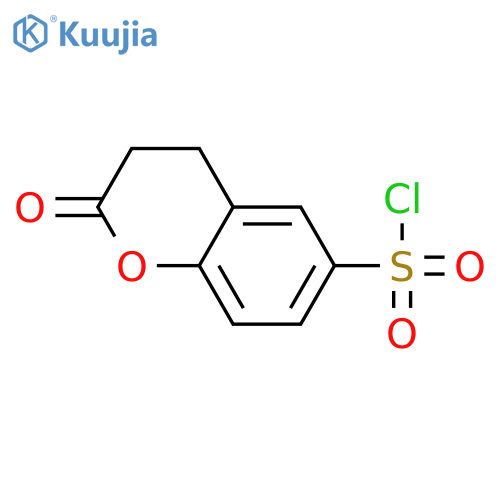

600166-90-3 structure

商品名:2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Oxo-chroman-6-sulfonyl chloride

- 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

- 2-Oxochromane-6-sulfonyl chloride

- AS-85053

- 2-oxo-3,4-dihydrochromene-6-sulfonyl chloride

- DB-293309

- BYQFSTMVHKRAJC-UHFFFAOYSA-N

- AKOS006332820

- EN300-119317

- 600166-90-3

- 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonylchloride

- SCHEMBL5750454

-

- インチ: InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2

- InChIKey: BYQFSTMVHKRAJC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 245.9753576g/mol

- どういたいしつりょう: 245.9753576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582510-250mg |

2-Oxochromane-6-sulfonyl chloride |

600166-90-3 | 98% | 250mg |

¥1268 | 2023-04-13 | |

| Enamine | EN300-119317-0.25g |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 0.25g |

$438.0 | 2023-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582510-1g |

2-Oxochromane-6-sulfonyl chloride |

600166-90-3 | 98% | 1g |

¥2782 | 2023-04-13 | |

| Enamine | EN300-119317-1000mg |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 1000mg |

$884.0 | 2023-10-03 | ||

| Enamine | EN300-119317-50mg |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 50mg |

$205.0 | 2023-10-03 | ||

| Enamine | EN300-119317-250mg |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 250mg |

$438.0 | 2023-10-03 | ||

| Enamine | EN300-119317-2500mg |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 2500mg |

$1735.0 | 2023-10-03 | ||

| Enamine | EN300-119317-10000mg |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 10000mg |

$3807.0 | 2023-10-03 | ||

| Enamine | EN300-119317-0.5g |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 0.5g |

$691.0 | 2023-06-08 | ||

| Enamine | EN300-119317-1.0g |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |

600166-90-3 | 1g |

$884.0 | 2023-06-08 |

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

600166-90-3 (2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量